molecular formula C6H17ClN2O3 B8146859 2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride

Cat. No.: B8146859
M. Wt: 200.66 g/mol
InChI Key: REUUYTNSKMVZGG-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a chemical compound that features both amino and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-aminoethanol with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups.

    Reduction: Reduction reactions may target the amino groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler compound with similar functional groups.

    Tris(hydroxymethyl)aminomethane: Another compound with both amino and hydroxyl groups.

Uniqueness

2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

2-(2-aminoethylamino)-2-(hydroxymethyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O3.ClH/c7-1-2-8-6(3-9,4-10)5-11;/h8-11H,1-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUYTNSKMVZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CO)(CO)CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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